9H-フルオレン-9-イルメトキシカルボニル)-1,2,3,4-テトラヒドロイソキノリン-5-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

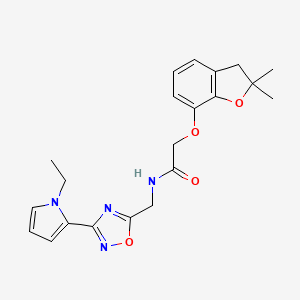

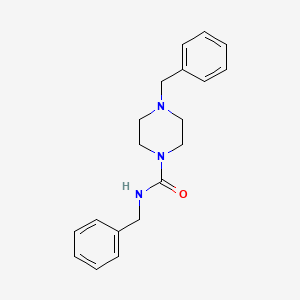

The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with a carbonyl group attached via a methoxy bridge . It’s worth noting that fluorene derivatives are often used in the synthesis of peptides .

Molecular Structure Analysis

The molecular structure of fluorene derivatives typically includes a fluorene core with various functional groups attached .作用機序

Target of Action

The primary target of the compound “2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car+” is currently unknown. The compound is a derivative of the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . .

Mode of Action

As a derivative of the Fmoc group, it may interact with biological targets in a similar manner to other Fmoc-protected amino acids . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its structural similarity to Fmoc-protected amino acids, it may be involved in peptide synthesis or other processes related to protein biology

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. Its bioavailability is also unknown. As a derivative of the Fmoc group, it may share some pharmacokinetic properties with other Fmoc-protected amino acids . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to Fmoc-protected amino acids, it may have effects related to protein synthesis or other aspects of protein biology . .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity . For instance, Fmoc-protected amino acids are typically stable at room temperature . .

実験室実験の利点と制限

One of the main advantages of using 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car+ in lab experiments is its unique properties that make it a promising candidate for various scientific research studies. However, one of the limitations is the complexity of the synthesis process, which requires expertise in organic chemistry.

将来の方向性

There are several future directions for the study of 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car+. One potential area of research is the development of more efficient synthesis methods that can produce higher yields of the product. Another area of research is the investigation of the compound's potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.

合成法

The synthesis of 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car+ involves a multi-step process that requires expertise in organic chemistry. The synthesis typically involves the reaction of fluorene with various reagents to produce the desired product. The yield and purity of the product are critical factors in determining the success of the synthesis.

科学的研究の応用

ペプチド合成

この化合物は、ペプチド合成におけるカップリング剤として使用されます . 室温で安定しており、長期間保存でき、水性洗浄操作にも耐えられます . これにより、ペプチド合成のための信頼性の高い効率的な選択肢となります。

非天然アミノ酸保護試薬

この化合物は、ペプチド合成の分野で非天然アミノ酸保護試薬として使用されます . これにより、ペプチド合成中のアミノ酸を保護することができ、望ましいペプチド鎖が不要な副反応なしに形成されることを保証します。

C-H活性化方法

この化合物は、金権宇氏と共同研究者によって開発されたC-H活性化方法から得られます . Pdを媒介とするC-C結合形成は、2-メチルピリジンと併用して行うことができます . この方法は、有機合成の分野で重要です。

Fmocアミノ酸アジドの合成

この化合物は、対応する保護されたアミノ酸とアジ化ナトリウム(NaN3)から、イソブトキシカルボニルクロリド(IBC-Cl)を用いた混合酸無水物法または酸クロリド法により、Fmocアミノ酸アジドを合成するために使用されます .

安定性と保存期間

この化合物は室温で安定しており、長期間保存できます . これにより、様々な研究用途において、長期保存および使用に適しています。

結晶固体の形成

この化合物は、結晶固体として単離することができます . この特性は、化合物の固体形態が必要とされる様々な用途において役立ちます。

Safety and Hazards

特性

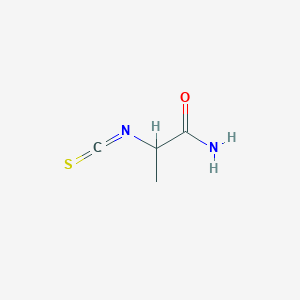

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c27-24(28)22-11-5-6-16-14-26(13-12-17(16)22)25(29)30-15-23-20-9-3-1-7-18(20)19-8-2-4-10-21(19)23/h1-11,23H,12-15H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYAUIMBNJRWEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1565609-39-3 |

Source

|

| Record name | 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(Dimethylamino)ethyl)-1-(3-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457867.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2457868.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2457869.png)

![Ethyl 2-[2-(4-benzoylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2457873.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2457881.png)

![3-[2-(cyclohexen-1-yl)ethyl]-7-(3,5-dimethylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2457888.png)